molecular formula C4H5NO5 B104121 N-Oxalylglycine CAS No. 5262-39-5

N-Oxalylglycine

Cat. No. B104121
CAS RN: 5262-39-5
M. Wt: 147.09 g/mol
InChI Key: BIMZLRFONYSTPT-UHFFFAOYSA-N
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Description

N-Oxalylglycine (NOG) is a competitive inhibitor of prolyl 4-hydroxylase, an enzyme involved in the post-translational modification of collagen and other proteins . It is an analogue of alpha-ketoglutarate (1), and its structure-activity relationships have been studied, revealing that modifications to the glycine moiety and the omega-carboxylate group can significantly affect its inhibitory activity . NOG derivatives have also been synthesized and evaluated for their inhibitory effect on histone lysine demethylase activity, an important process in the regulation of gene expression .

Synthesis Analysis

The synthesis of NOG and its derivatives has been explored in various studies. For instance, NOG derivatives were synthesized and tested for their ability to inhibit histone lysine demethylases, with some showing promising activity in enzyme assays . Additionally, the synthesis of N-(Carboxymethyl)-N-[2-(2,6-diisopropylphenyl)amino]-2-oxoethylglycine and analogues has been reported, with a modified one-pot reaction to maximize yields and a general procedure for product isolation .

Molecular Structure Analysis

The molecular structure of NOG and its derivatives plays a crucial role in their biological activity. For example, the stereochemistry of phenylglycine in N,N'-oxalylbis(phenylglycine) salts can lead to the formation of different layered structures in crystals, which is attributed to the rigid oxalamide functionality and hydrogen bonding . The stereochemistry of the substituents can induce the formation of monolayer or bilayer structures, demonstrating the importance of molecular structure in the function of these compounds .

Chemical Reactions Analysis

NOG and its derivatives participate in various chemical reactions. For instance, the bifunctional peptidylglycine alpha-amidating enzyme can catalyze the oxidative cleavage of N-acylglycines, including N-oxalylglycine, leading to the formation of glyoxylate and an oxidized intermediate, N-acyl-alpha-hydroxyglycine . This reaction is significant in the biosynthesis of fatty acid primary amides . Additionally, the intramolecular Pauson–Khand reaction using chiral N-(ethynyl)allylglycines, which can be synthesized from NOG, leads to the formation of highly functionalized proline derivatives with complete control of stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of NOG and its derivatives are influenced by their molecular structure. The crystal structure analysis of alkylammonium salts of N,N'-oxalylbis(phenylglycine) shows how the stereochemistry of the components affects the formation of layered materials, which is crucial for understanding the material properties of these compounds . The synthesis methods for NOG derivatives, such as the submonomer solid-phase synthesis for oligo(N-substituted glycines), highlight the importance of protecting groups and the reactivity of side-chain functionalities . These properties are essential for the design and synthesis of molecules with potential therapeutic interest .

Scientific Research Applications

Inhibition in Biological Processes

N-Oxalylglycine (NOG) is identified as a broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor. It plays a significant role in various biological processes in organisms, ranging from humans to plants. NOG's inhibition of 2OG-dependent oxygenases is of interest in the study of hypoxic signaling and epigenetic regulation, especially in cancer research (Al-Qahtani et al., 2015).

Impact on Glutamine Metabolism

NOG, and its prodrug dimethyloxalylglycine (DMOG), have been shown to interfere with α-ketoglutarate (αKG)-dependent processes, impacting glutamine metabolism. This interference leads to decreased glutamine-derived tricarboxylic acid-cycle flux, suppressed mitochondrial respiration, and reduced ATP production. The transport of NOG into cells by monocarboxylate transporter 2 (MCT2) is key in determining its intracellular concentration and thus its inhibition potential on multiple enzymes in glutamine metabolism (Fets et al., 2018).

Role in Cellular Responses to Hypoxia

In the context of hypoxia, the role of 2-oxoglutarate-dependent oxygenases in regulating levels of hypoxia-inducible factors (HIFs) and their transcriptional activity is critical. Studies using NOG have provided insights into these cellular responses, as seen in human breast cancer MCF-7 cells treated with NOG, revealing differences that might reflect context-dependent effects or HIF-independent effects of NOG (Bush et al., 2020).

Applications in Enzyme Activity and Cancer Research

NOG has been used to study enzyme activities related to glycine-N-acyltransferase family genes. For instance, repression of the human glycine-N-acyltransferase (hGLYAT) gene in cancerous cells in the liver was observed, controlled at the transcriptional level. This highlights NOG's potential application in cancer research, particularly in understanding the transition between differentiation and carcinogenesis in liver cells (Matsuo et al., 2012).

Exploration of α-Ketoglutarate Biology

Studies involving NOG and its analogues have been pivotal in exploring α-ketoglutarate (αKG) biology. For example, the development of novel MOG analogues with increased stability aimed to enhance the understanding of MCT2 and αKG biology in vivo. These analogues were designed to replicate the metabolic effects of MOG, including NOG accumulation in MCT2-expressing tumours (Fets et al., 2021).

Safety And Hazards

When handling N-Oxalylglycine, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep the container tightly closed in a dry and well-ventilated place .

Future Directions

There are ongoing studies exploring the cellular effects of N-Oxalylglycine . For example, new findings reveal that N-Oxalylglycine also inhibits glutamine metabolism and can be exploited to selectively kill some cancer cells .

properties

IUPAC Name

2-(carboxymethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZLRFONYSTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200601
Record name Oxalylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Oxalylglycine

CAS RN

5262-39-5
Record name N-Oxalylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-OXALYLGLYCINE
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Record name N-(CARBOXYCARBONYL)GLYCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
S Hamada, TD Kim, T Suzuki, Y Itoh, H Tsumoto… - Bioorganic & medicinal …, 2009 - Elsevier
N-Oxalylglycine (NOG) derivatives were synthesized, and their inhibitory effect on histone lysine demethylase activity was evaluated. NOG and compound 1 inhibited histone lysine …
Number of citations: 137 www.sciencedirect.com
K Al-Qahtani, B Jabeen, N Riaz, TDW Claridge… - Phytochemistry, 2015 - Elsevier
… Synthetic N-oxalylglycine (NOG) has been identified as a broad-spectrum 2OG oxygenase inhibitor and is currently widely used in studies on the hypoxic response and chromatin …
Number of citations: 21 www.sciencedirect.com
E Kalliri, PK Grzyska, RP Hausinger - Biochemical and biophysical …, 2005 - Elsevier
Co II , Ni II , and N-oxalylglycine (NOG) are well-known inhibitors of Fe II /α-ketoglutarate (αKG)-dependent hydroxylases, but few studies describe their kinetics and no spectroscopic …
Number of citations: 50 www.sciencedirect.com
L Fets, N Bevan, PM Nunes, S Campos… - Communications …, 2022 - nature.com
α-ketoglutarate (αKG) is a central metabolic node with a broad influence on cellular physiology. The αKG analogue N-oxalylglycine (NOG) and its membrane-permeable pro-drug …
Number of citations: 11 www.nature.com
H Yanagawa, Y Makino, K Sato, M Nishizawa, F Egami - Origins of life, 1984 - Springer
… synthesized sample of Noxalylglycine. The effect of drying on the formation of N-oxalylglycine from glyoxylic acid and ammonia was examined. N-oxalylglycine was not formed from …
Number of citations: 18 link.springer.com
FZ Muttaqin, TM Fakih, HN Muhammad - Asian Journal of …, 2017 - academia.edu
… docking simulations showed that a derivative compound of N-oxalylglycine, (R)-3-(4-[… Toxicity prediction results show that the derivative compounds of coumarine, N-oxalylglycine…
Number of citations: 10 www.academia.edu
H Yanagawa, Y Makino, K Sato, M Nishizawa… - Advances in Space …, 1983 - Elsevier
… Glyoxylic acid reacted with ammonia to form N-oxalylglycine, which gave glycine in a 5—39… N-Oxalylglycine was syntheiszed frpm glycine ethyl ester and ethyl oxalyl chloride in a 53% …
Number of citations: 4 www.sciencedirect.com
L Fets, N Bevan, PM Nunes, S Campos… - Communications …, 2022 - nature.com
“In addition to MOG, MCT2 transports endogenous monocarboxylates ranging from pyruvate and lactate to larger ketone bodies such as β-hydroxybutyrate, acetoacetate, α-…
Number of citations: 7 www.nature.com
L Fets, N Bevan, P M. Nunes, S Campos… - bioRxiv, 2021 - biorxiv.org
α-ketoglutarate (αKG) is a central metabolic node with a broad influence on cellular physiology. The αKG analogue N-oxalylglycine (NOG) and its membrane-permeable pro-drug …
Number of citations: 2 www.biorxiv.org
Z Zhu - MedScien, 2023 - deanfrancispress.com
… substance called N-oxalylglycine (NOG, Figure 1) was found in rhubarb. In addition, N-oxalylglycine is … oxygenase inhibitor N-oxalylglycine is present in rhubarb and spinach leaves. …
Number of citations: 0 www.deanfrancispress.com

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